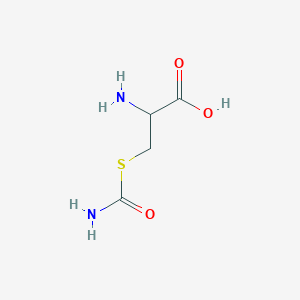

S-Carbamylcysteine

Description

The exact mass of the compound 3-Carbamylthioalanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102498. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-carbamoylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAUVDYBDJTJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2072-71-1 | |

| Record name | S-Carbamoylcysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanisms of S Carbamylcysteine Formation and Chemical Reactivity

Cyanate-Mediated Carbamylation of Cysteine Residues

The formation of S-carbamylcysteine is a specific type of chemical modification known as carbamylation, which targets the sulfhydryl group of cysteine residues. This non-enzymatic reaction is primarily mediated by isocyanic acid, a reactive chemical species present in biological systems.

The reaction leading to this compound involves the nucleophilic attack of the sulfur atom from the cysteine's sulfhydryl group (-SH) on the electrophilic carbon atom of isocyanic acid (H-N=C=O). youtube.com Isocyanic acid is the reactive form of cyanate (B1221674) and exists in equilibrium with it. nih.govresearchgate.netnih.gov The sulfhydryl group, particularly in its deprotonated thiolate form (S⁻), is a potent nucleophile. youtube.com This reaction results in the formation of a stable S-thiocarbamate linkage.

R-SH (Cysteine) + H-N=C=O (Isocyanic Acid) → R-S-C(=O)NH₂ (this compound)

This process is analogous to the more extensively studied carbamylation of lysine (B10760008) residues, where the ε-amino group reacts with isocyanic acid to form homocitrulline. researchgate.netcaymanchem.com However, the reaction with cysteine's sulfhydryl group is distinct and results in a different adduct. The reaction between thiols and isocyanates is recognized as a type of "click chemistry" due to its efficiency and specificity. acs.orgacs.org Studies have documented the reaction of cyanate with the sulfhydryl groups of free cysteine and the peptide glutathione (B108866). researchgate.net This modification is generally irreversible under physiological conditions but can be unstable in basic solutions. nih.gov

The rate of this compound formation is significantly influenced by the surrounding chemical environment, including pH, temperature, and the presence of catalysts.

pH: The pH of the solution is a critical factor. The reaction of cysteine sulfhydryls with cyanate has been observed to be promoted under slightly acidic conditions. nih.gov The nucleophilicity of the sulfhydryl group is dependent on its protonation state, which is governed by the pKa of the thiol and the pH of the environment. youtube.com Conversely, higher pH levels have been shown to accelerate both the desired cleavage reactions and side reactions in studies involving cyanylated cysteines. nih.gov The stability of the resulting this compound adduct is also pH-dependent, being stable in acidic conditions but unstable in basic environments. nih.gov

Temperature: Like most chemical reactions, the rate of carbamylation increases with temperature. The decomposition of urea (B33335) into cyanate, a primary source of the carbamylating agent, is known to accelerate at higher temperatures. frontiersin.org

Reactant Concentration: The concentration of both the cysteine-containing molecule and the carbamylating agent (cyanate/isocyanic acid) directly affects the reaction rate according to the principles of chemical kinetics.

| Factor | Influence on Reaction Rate | Reference |

|---|---|---|

| pH | Slightly acidic conditions can promote the reaction. The stability of the product is also pH-dependent (stable in acid, unstable in base). | nih.gov |

| Temperature | Higher temperatures accelerate the decomposition of urea into cyanate, increasing the availability of the carbamylating agent. | frontiersin.org |

| Catalysts | The reaction of thiols with isocyanates can be catalyzed by amines, such as triethylamine (B128534) (NEt3) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), in synthetic contexts. | acs.orgacs.org |

| Structural Hindrance | The accessibility of the cysteine residue within a protein can affect the reaction rate. Denaturation of proteins, for example with urea, can expose previously buried sulfhydryl groups and increase their reactivity. | researchgate.net |

Endogenous and Exogenous Sources of Carbamylating Agents in Biological Systems

The carbamylating agent, isocyanic acid, is generated in the body from both internal (endogenous) metabolic processes and external (exogenous) environmental exposures. nih.gov

Endogenous sources are the primary contributors to the background level of carbamylation in biological systems. The most significant endogenous source is the spontaneous, non-enzymatic decomposition of urea into ammonium (B1175870) and cyanate. nih.govcaymanchem.com This cyanate is in equilibrium with its more reactive form, isocyanic acid. nih.govnih.gov Conditions that lead to elevated urea levels, such as chronic kidney disease, result in increased concentrations of cyanate and consequently, a higher rate of protein carbamylation. researchgate.netcaymanchem.comresearchgate.net Another crucial endogenous pathway involves the enzyme myeloperoxidase (MPO), which is abundant in neutrophils. nih.govcaymanchem.com MPO catalyzes the oxidation of thiocyanate (B1210189) (SCN⁻) in the presence of hydrogen peroxide to generate cyanate, particularly at sites of inflammation and in atherosclerotic plaques. nih.govcaymanchem.comfrontiersin.org Additionally, the breakdown of carbamoyl (B1232498) phosphate (B84403), an intermediate in nucleotide and arginine biosynthesis, can also yield cyanate. aau.dk Leukocytes have also been shown to generate hydrogen cyanide during phagocytosis, which can be a precursor to cyanate. wikipedia.org

Exogenous sources introduce isocyanic acid or its precursors into the body from the environment. A major exogenous source is tobacco smoke, which contains significant amounts of isocyanic acid. caymanchem.comwikipedia.orgnih.gov Other combustion processes, such as biomass burning, and the burning of nitrogen-containing polymers like polyurethanes, also release isocyanic acid into the atmosphere. copernicus.orgcopernicus.org

| Source Type | Specific Source | Mechanism | Reference |

|---|---|---|---|

| Endogenous | Urea Decomposition | Spontaneous dissociation of urea into cyanate and ammonium. | nih.govnih.govcaymanchem.com |

| Myeloperoxidase (MPO) Activity | MPO-catalyzed oxidation of thiocyanate (SCN⁻) to cyanate at sites of inflammation. | nih.govcaymanchem.comfrontiersin.org | |

| Carbamoyl Phosphate Decomposition | Non-enzymatic breakdown of this metabolic intermediate can release cyanate. | aau.dk | |

| Exogenous | Tobacco Smoke | Inhalation of smoke containing pre-formed isocyanic acid. | caymanchem.comnih.gov |

| Biomass/Polymer Combustion | Inhalation of smoke and fumes from burning organic material and plastics. | copernicus.orgcopernicus.org |

This compound as a Resultant Post-Translational Modification on Proteins

The formation of this compound on a protein is a form of post-translational modification (PTM). nih.gov PTMs are covalent chemical alterations to proteins after their synthesis, which can significantly diversify the proteome and regulate protein function. youtube.com Carbamylation is a non-enzymatic PTM, meaning it occurs spontaneously without the direction of an enzyme. nih.govresearchgate.netcaymanchem.com

When a cysteine residue within a protein is carbamylated, its sulfhydryl group is converted into an S-carbamyl group. This modification can alter the protein's physicochemical properties, potentially affecting its structure, stability, and biological activity. researchgate.net Cysteine is a highly reactive amino acid, and its sulfhydryl group is often critical for enzyme catalysis and protein structure through the formation of disulfide bonds. nih.gov The addition of a carbamyl moiety can block these functions.

The carbamylation of cysteine has been identified as a potential artifact in laboratory techniques such as peptide mapping, especially when urea is used as a denaturing agent. nih.gov The urea can decompose into cyanate, which then reacts with the free sulfhydryl groups of cysteine residues in the protein sample, leading to misinterpretation of the protein's native state. nih.govfrontiersin.org This highlights the reactivity of cysteine towards cyanate and establishes this compound formation as a relevant modification, whether it occurs in vivo as a PTM or in vitro as a procedural artifact. nih.gov While carbamylation of lysine to form homocitrulline is more widely studied in the context of disease, the modification of cysteine represents another important consequence of cyanate exposure in biological systems. nih.govnih.gov

Molecular Interactions and Enzymatic Modulations by S Carbamylcysteine

S-Carbamylcysteine as a Molecular Analogue of Glutamine

The primary mechanism through which this compound exerts its biological effects is by acting as a molecular mimic of the amino acid L-glutamine. nih.gov This mimicry allows it to interfere with metabolic processes that are dependent on glutamine. mdpi.comnih.gov

This compound is considered an inhibitory amino acid analogue. nih.gov Its structure closely resembles that of glutamine, which enables it to fit into the active sites of enzymes that normally bind glutamine. This structural similarity facilitates competitive inhibition, where this compound competes directly with glutamine for access to the enzyme's binding pocket. Glutamine analogues are known to function as antagonists, broadly inhibiting glutamine metabolism by occupying these active sites. nih.gov The effectiveness of such analogues often relates to how closely they replicate the size, shape, and charge distribution of the glutamine side chain. nih.gov

Glutamine is a vital nutrient for numerous cellular functions, serving as a source of nitrogen and carbon for the biosynthesis of nucleotides, proteins, and other amino acids like asparagine. nih.govnih.gov It also plays a crucial role in replenishing the TCA cycle, a central pathway in energy metabolism. nih.gov By competitively inhibiting glutamine-dependent enzymes, this compound can disrupt these fundamental processes. For instance, glutamine antagonists can inhibit asparagine synthetase, thereby reducing asparagine production. nih.gov The broad inhibition of glutamine-utilizing enzymes can lead to significant perturbations in cellular biosynthesis and energy balance, affecting cell proliferation and survival. mdpi.com

Direct Enzymatic Interactions and Allosteric Regulation

One of the most well-studied targets of glutamine analogues is carbamyl phosphate (B84403) synthetase (CPS), a key enzyme in pyrimidine (B1678525) and arginine biosynthesis. wikipedia.org The interaction of this compound with CPS illustrates both direct binding site competition and the subsequent allosteric effects on enzyme function.

Carbamyl phosphate synthetase is a complex, heterodimeric enzyme in organisms like E. coli, composed of a small subunit and a large subunit. wikipedia.orgebi.ac.uk The small subunit is responsible for hydrolyzing glutamine to produce ammonia, which is then used by the large subunit to synthesize carbamyl phosphate. wikipedia.orgebi.ac.uk The glutamine-hydrolyzing activity resides in a specific glutamine binding site within the small subunit. wikipedia.org Research involving site-directed mutagenesis has identified a specific cysteine residue (Cysteine-269 in E. coli CPS) as being essential for the hydrolysis of glutamine. nih.gov As a glutamine mimic, this compound targets this glutamine binding site, competing with the natural substrate. While the molecule can bind, its structure prevents the subsequent catalytic steps from occurring efficiently, leading to inhibition of the enzyme's glutamine-dependent function.

Table 1: Effects of Cysteine-269 Mutation on E. coli Carbamyl Phosphate Synthetase Activity

| Enzyme Variant | Glutamine-Dependent Synthesis | NH₃-Dependent Synthesis | HCO₃⁻-Dependent ATPase Activity |

|---|---|---|---|

| Wild-Type | Active | Active | Base Level |

| Cys269 → Glycine | Inactive nih.gov | Active nih.gov | 8-fold stimulation nih.gov |

| Cys269 → Serine | Inactive nih.gov | Active nih.gov | 18-fold stimulation nih.gov |

General Mechanisms of Cysteine Residue Modification in Enzyme Active Sites

The function of many enzymes relies on the unique chemical properties of cysteine residues within their active sites. nih.govfrontiersin.org These residues are frequent targets of post-translational modifications that regulate enzyme activity. nih.govnih.gov

The thiol group of cysteine is highly nucleophilic, especially in its deprotonated thiolate form (Cys-S⁻), which is stabilized within the enzyme's microenvironment. frontiersin.orgnih.gov This high reactivity makes it susceptible to a variety of modifications. Covalent modification neutralizes the negative charge of the thiolate, altering the local electrostatic environment and disrupting non-covalent interactions like hydrogen bonds, which can lead to conformational changes and altered enzyme function. nih.gov

Common modifications include:

Oxidation: The thiol group can be oxidized to form sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), or sulfonic acid (R-SO₃H). frontiersin.orgnih.gov The initial oxidation to sulfenic acid is often reversible and serves as a regulatory switch, while further oxidation is typically irreversible. nih.govnih.gov

Disulfide Bond Formation: A sulfenic acid can react with another nearby thiol to form a disulfide bond (S-S), which can be an intra- or intermolecular linkage. nih.gov This is a common mechanism for regulating protein structure and function. mdpi.com

S-Glutathionylation: This is the formation of a mixed disulfide bond between a protein cysteine and the small molecule glutathione (B108866), which can protect the cysteine from over-oxidation and regulate protein function. mdpi.com

S-Nitrosation: The attachment of a nitroso group to the thiol sulfur, forming an S-nitrosothiol (SNO), is another reversible modification involved in cell signaling. frontiersin.org

Alkylation: The cysteine thiol can react with electrophiles, leading to the formation of a stable thioether bond, as seen in the reaction with iodoacetic acid. nih.govnih.gov

These modifications highlight the versatility of cysteine as a catalytic and regulatory residue in enzymes. nih.govacs.org

Table 2: Common Post-Translational Modifications of Cysteine Residues

| Modification Type | Chemical Change | Reversibility |

|---|---|---|

| S-Sulfenylation | R-SH → R-SOH frontiersin.org | Reversible nih.govnih.gov |

| S-Sulfinylation | R-SOH → R-SO₂H nih.gov | Generally Irreversible |

| S-Sulfonylation | R-SO₂H → R-SO₃H frontiersin.org | Irreversible frontiersin.org |

| Disulfide Bridge | R-SH + HS-R' → R-S-S-R' mdpi.com | Reversible nih.gov |

| S-Glutathionylation | R-SH + GSSG → R-S-SG mdpi.com | Reversible mdpi.com |

| S-Nitrosation | R-SH + NO → R-SNO frontiersin.org | Reversible frontiersin.org |

| Alkylation | R-SH + Electrophile → R-S-Alkyl nih.gov | Irreversible |

Cellular and Metabolic Pathophysiology Attributed to S Carbamylcysteine

Perturbation of Cellular Protein Synthesis Pathways

The synthesis of proteins is a fundamental process for cell growth, proliferation, and function. S-Carbamylcysteine has been shown to inhibit this vital process through a dual mechanism: by directly interfering with the incorporation of amino acids and by disrupting the energy supply necessary for protein biogenesis.

As an analog of glutamine, this compound can competitively inhibit enzymes and transporters that recognize and utilize glutamine. The process of protein synthesis, or translation, involves the sequential addition of amino acids to a growing polypeptide chain, a process orchestrated by the ribosome. Specific aminoacyl-tRNA synthetases are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA). It is plausible that this compound, due to its structural mimicry of glutamine, interferes with the function of glutaminyl-tRNA synthetase. This interference would lead to a reduced availability of correctly charged glutaminyl-tRNA, thereby stalling the ribosomal machinery and inhibiting the incorporation of glutamine and potentially other amino acids into nascent protein chains.

Furthermore, some antibiotics inhibit protein synthesis by binding to the ribosomal subunits and blocking the association of tRNA with the ribosome. libretexts.org For instance, tetracyclines bind to the 30S subunit and prevent the access of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. mhmedical.com While the exact mechanism for this compound is not as well-defined as for these antibiotics, its role as an amino acid analogue suggests a competitive inhibition at the level of amino acid utilization during translation. nih.gov

Protein synthesis is an energy-intensive process that relies heavily on the cellular supply of adenosine (B11128) triphosphate (ATP). A significant portion of this ATP is generated through mitochondrial oxidative phosphorylation, a process fueled by the tricarboxylic acid (TCA) cycle. Glutamine is a key anaplerotic substrate, meaning it replenishes the intermediates of the TCA cycle, particularly alpha-ketoglutarate (B1197944) (α-KG), thus sustaining energy production. nih.govembopress.org

Impact on Amino Acid Metabolism and Homeostasis

The cellular concentration of amino acids is a tightly regulated balance between uptake, synthesis, degradation, and utilization. This compound's antagonism of glutamine sends ripples through the intricate network of amino acid metabolism, affecting not only glutamine-specific pathways but also the broader intracellular amino acid pool.

Glutamine metabolism is central to cellular nitrogen and carbon balance. The conversion of glutamine to glutamate (B1630785), catalyzed by glutaminase (B10826351), is a key entry point for glutamine into cellular metabolic pathways. nih.gov Glutamate can then be converted to α-KG, feeding into the TCA cycle. mhmedical.comembopress.org

This compound's inhibitory action is expected to disrupt the flux through these pathways. By competing with glutamine, it can reduce the activity of glutaminase and other enzymes involved in glutamine catabolism. This would lead to a decrease in the intracellular levels of key metabolic intermediates derived from glutamine, such as glutamate and α-KG. The reduction of these intermediates has far-reaching consequences, impacting not only energy metabolism but also the synthesis of other non-essential amino acids and nucleotides. nih.govnih.gov

Table 1: Predicted Impact of this compound on Glutamine Metabolic Intermediates

| Metabolite | Predicted Effect of this compound | Rationale |

|---|---|---|

| Intracellular Glutamine | Increase (due to blocked utilization) | Competitive inhibition of glutamine-utilizing enzymes and transporters. |

| Glutamate | Decrease | Inhibition of glutaminase, which converts glutamine to glutamate. nih.gov |

| Alpha-ketoglutarate (α-KG) | Decrease | Reduced availability of glutamate for conversion to α-KG. embopress.org |

| Other TCA Cycle Intermediates | Decrease | Reduced anaplerotic input from glutamine. nih.govembopress.org |

The disruption of glutamine metabolism has cascading effects on the homeostasis of other amino acids. Cells strive to maintain a balanced intracellular amino acid pool, and a perturbation in one amino acid can lead to compensatory changes in others. nih.gov For instance, glutamine deprivation has been shown to alter the intracellular concentrations of other amino acids. mdpi.comresearchgate.net

Table 2: Potential Broader Effects of this compound on Intracellular Amino Acid Pools

| Amino Acid Group | Potential Effect | Underlying Mechanism |

|---|---|---|

| Non-essential amino acids | Decrease | Reduced availability of glutamine-derived nitrogen and carbon skeletons for their synthesis. |

| Essential amino acids | Relative Increase (initially) | Decreased utilization in protein synthesis could lead to a temporary relative increase in their concentration within the pool. |

| Transport-dependent amino acids | Altered Levels | Competition for shared amino acid transporters could affect the uptake of other amino acids. |

This compound in Oxidative Stress and Cellular Redox Balance

Cellular redox balance is maintained by a delicate equilibrium between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. Glutamine plays a crucial role in maintaining this balance, primarily through its role as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. The synthesis of GSH is dependent on the availability of its constituent amino acids, particularly glutamate, which is derived from glutamine. By inhibiting the conversion of glutamine to glutamate, this compound can limit the synthesis of GSH. A reduction in the cellular GSH pool would compromise the cell's ability to neutralize ROS, leading to a state of oxidative stress. nih.govnih.gov

Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death. The potential of this compound to induce oxidative stress by depleting GSH represents a significant aspect of its cellular toxicity. Conversely, related compounds like S-carboxymethylcysteine have been shown to protect against oxidative stress, highlighting the critical role of the cysteine moiety and its modifications in cellular redox modulation. nih.govnih.gov However, the carbamyl group in this compound alters its function towards antagonism of glutamine-dependent pathways, thereby promoting conditions that can lead to oxidative imbalance.

Abrogation of Low Molecular Weight Thiol Antioxidant Potential

The chemical modification of cysteine to this compound significantly impairs the antioxidant capacity of low molecular weight thiols. nih.govnih.gov Thiols, such as cysteine and glutathione, are crucial for scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The process of S-carbamoylation involves the non-enzymatic reaction of cyanate (B1221674) with the thiol group of cysteine, which effectively neutralizes its antioxidant function. nih.gov

Research has demonstrated that S-carbamoylation diminishes the ability of thiol compounds to scavenge free radicals and hypochlorous acid (HOCl). nih.gov This impairment of antioxidant activity reduces the protective properties of these molecules against the atherogenic modification of low-density lipoproteins (LDL). nih.gov Consequently, the S-carbamoylation of cysteine and glutathione interferes with their antioxidant functions, which is believed to contribute to the increased oxidative stress observed in uremic states. nih.gov The modification of the sulfhydryl group on these molecules is a key factor in diminishing their capacity to defend against oxidative insults. nih.govnih.gov

Table 1: Impact of S-Carbamoylation on Thiol Antioxidant Functions| Thiol Compound | Effect of S-Carbamoylation | Consequence | Reference |

|---|---|---|---|

| Cysteine | Impaired scavenging of free radicals and HOCl | Reduced protection against LDL oxidation | nih.gov |

| Glutathione | Interference with antioxidant functions | Contribution to oxidative stress in uremia | nih.gov |

| N-acetyl cysteine | Diminished protective activity | Impaired antioxidant defense | nih.gov |

Contribution to Metabolic Dysregulation in Uremia-Related Conditions

This compound is implicated in the metabolic dysregulation characteristic of uremia, a condition arising from kidney failure where waste products accumulate in the blood. nih.govnih.gov In uremia, elevated urea (B33335) levels lead to an increased concentration of cyanate, which then reacts with molecules like cysteine to form this compound. nih.gov This process is one facet of a broader phenomenon of protein and amino acid carbamylation that contributes to the pathophysiology of kidney disease. nih.gov

Implications for Specific Cellular Processes

The presence of this compound and the broader process of carbamylation have significant implications for specific cellular functions, triggering stress responses and altering normal cellular activities.

Cellular Responses to Protein Carbamylation

The carbamylation of proteins, a process that includes the formation of this compound on cysteine residues, can significantly alter protein structure and function, leading to a variety of cellular responses. nih.gov This post-translational modification can create neoepitopes on self-proteins, which may then trigger immune responses. nih.gov For instance, studies have shown that carbamylated proteins can induce the activation and proliferation of CD4+ T cells and lead to the production of inflammatory cytokines. nih.gov

In the context of kidney disease, carbamylated proteins at concentrations found in uremia have been shown to activate glomerular mesangial cells, promoting a profibrogenic phenotype and stimulating collagen deposition. nih.gov This suggests that protein carbamylation could contribute to a detrimental feedback loop that accelerates the progression of kidney disease. nih.gov The irreversible binding of cyanate to proteins can cause inappropriate cellular responses that lead to adverse outcomes, including inflammation and atherosclerosis. nih.gov

Table 2: Cellular Consequences of Protein Carbamylation| Cellular Process | Effect of Carbamylation | Pathophysiological Outcome | Reference |

|---|---|---|---|

| Immune Response | Generation of neoepitopes, activation of T cells | Induction of autoimmune reactions and inflammation | nih.gov |

| Glomerular Mesangial Cell Activity | Activation to a profibrogenic phenotype | Stimulation of collagen deposition, potential progression of kidney disease | nih.gov |

| Protein Function | Alteration of protein structure and functional properties | Contribution to atherosclerosis and other disease processes | nih.gov |

Connection to Cellular Adaptation and Stress Responses

Cellular stress responses are reactions to changes in extracellular conditions that threaten the integrity and function of macromolecules. nih.govnih.gov The accumulation of modified molecules like this compound represents a form of chemical stress that can trigger these responses. The inability of a cell to repair the damage caused by such stressors or exposure to prolonged stress can contribute to aging and increase susceptibility to various diseases. nih.govnih.gov

The S-carbamoylation of thiol-containing molecules like cysteine and glutathione directly contributes to oxidative stress, a major type of cellular stress. nih.govnih.gov This occurs because the modification compromises the cell's primary non-enzymatic antioxidant defenses. nih.gov In response to such stress, cells may activate various pathways aimed at either repairing the damage, adapting to the new conditions, or, if the stress is too severe, undergoing programmed cell death (apoptosis). nih.gov The link between protein carbamylation and inflammation further underscores its role as a cellular stressor, as inflammation is a key component of the body's response to harmful stimuli. nih.govnih.gov Persistent cellular stress, as may occur in chronic conditions like uremia where carbamylation is ongoing, can lead to maladaptive responses and contribute to the pathology of diseases such as cancer and cardiovascular disease. nih.gov

Advanced Research Methodologies for S Carbamylcysteine Analysis

Analytical Chemistry Approaches for Detection and Quantification

The precise detection and quantification of S-Carbamylcysteine in complex biological samples are foundational to understanding its role in physiological and pathological processes. Analytical chemistry provides a powerful toolkit for this purpose, with chromatographic and spectrometric techniques at the forefront.

Chromatographic Techniques for this compound Separation (e.g., HPLC, GC)

Chromatography is a fundamental separation science that is indispensable for isolating this compound and related compounds from intricate biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques.

High-Performance Liquid Chromatography (HPLC): This technique separates compounds dissolved in a liquid mobile phase by passing them through a column containing a solid stationary phase. tricliniclabs.compressbooks.pub The separation is based on the differential interactions of each compound with the stationary phase. nih.gov For the analysis of amino acid derivatives like this compound, reversed-phase HPLC (RP-HPLC) is particularly common. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Compounds with greater hydrophobicity are retained longer on the column. nih.gov A novel HPLC method has been developed for the determination of various S-substituted cysteine derivatives, which involves derivatization with dansyl chloride followed by separation using RP-HPLC. nih.govresearchgate.net This approach offers high sensitivity and the ability to analyze a wide range of related derivatives in a single run. nih.gov

Gas Chromatography (GC): GC is an analytical technique used to separate and analyze volatile substances in the gas phase. pressbooks.pub The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column. The separation occurs as the compounds interact differently with the stationary phase, which can be a liquid on an inert support (gas-liquid chromatography) or a solid adsorbent. pressbooks.pub Analysis of non-volatile compounds like amino acids and their derivatives using GC often requires a derivatization step to make them volatile. For instance, tert-butyldimethylsilyl (TBDMS) derivatives have been effectively used for the GC-based analysis of S-allyl-L-cysteine (SAC). researchgate.net The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is an invaluable tool for identifying molecules. pressbooks.pub

Below is a comparative overview of HPLC and GC for the analysis of cysteine derivatives.

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation of dissolved compounds based on interactions with a solid stationary phase and a liquid mobile phase. tricliniclabs.com | Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase. pressbooks.pub |

| Sample Volatility | Does not require the analyte to be volatile. Suitable for a wide range of non-volatile and thermally sensitive molecules. tricliniclabs.com | Requires the analyte to be volatile or to be made volatile through chemical derivatization. pressbooks.pubresearchgate.net |

| Derivatization | May be used to enhance detection (e.g., using a fluorescent tag like dansyl chloride), but not required for separation. nih.gov | Often mandatory for non-volatile analytes like amino acid derivatives to increase their volatility. researchgate.net |

| Common Modes | Reversed-Phase, Normal-Phase, Ion-Exchange, Size-Exclusion. tricliniclabs.comnih.gov | Gas-Solid Chromatography (GSC), Gas-Liquid Chromatography (GLC). pressbooks.pub |

| Key Advantage | High versatility for a broad range of compounds, including those that are non-volatile or thermally unstable. tricliniclabs.com | Excellent separation efficiency and resolution for volatile compounds; often coupled with Mass Spectrometry. pressbooks.pub |

Mass Spectrometry-Based Platforms for Identification and Profiling of Carbamylated Proteins

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is the definitive method for identifying post-translational modifications (PTMs) on proteins, including carbamylation. clinexprheumatol.orgnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art platform for this type of analysis. nih.gov

The typical workflow involves:

Protein Digestion: Proteins from a biological sample are enzymatically digested (most commonly with trypsin) into smaller peptides.

Chromatographic Separation: The resulting complex peptide mixture is separated using HPLC, typically RP-HPLC. nih.gov

Mass Analysis (MS1): As peptides elute from the HPLC column, they are ionized and enter the mass spectrometer. The instrument measures the mass-to-charge ratio of the intact peptide ions.

Fragmentation (MS/MS): Specific peptide ions of interest are selected and fragmented inside the mass spectrometer.

Fragment Ion Analysis (MS2): The mass-to-charge ratios of the resulting fragment ions are measured. This fragmentation pattern provides sequence information and allows for the precise localization of the PTM on the peptide.

High-resolution mass spectrometers, such as the Orbitrap, are crucial for accurately distinguishing carbamylation from other modifications with similar masses, like acetylation. nih.gov Researchers have successfully used whole proteome analyses of joint tissues to identify a large number of carbamylated peptides, confirming the presence of this modification in vivo. clinexprheumatol.org These studies often validate their findings by analyzing synthetic peptides with the same sequence and modification to ensure correct identification by the analysis software. clinexprheumatol.org

| Technique | Description | Application in this compound Research |

| LC-MS/MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov | The primary tool for identifying and quantifying carbamylated peptides and proteins in complex biological samples like tissues or cell lysates. clinexprheumatol.orgnih.gov |

| High-Resolution MS (e.g., Orbitrap) | A type of mass analyzer that provides very high mass accuracy and resolution. nih.gov | Essential for distinguishing the carbamyl group (+43.0058 Da) from an acetyl group (+42.0106 Da) with high confidence. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | A technique involving multiple stages of mass analysis, typically including the selection and fragmentation of precursor ions to generate fragment ions. nih.gov | Provides peptide sequence information and pinpoints the exact location of the this compound modification on the protein. clinexprheumatol.org |

Spectroscopic Methods in this compound Research

Spectroscopic methods, which measure the interaction between matter and electromagnetic radiation, provide valuable structural and environmental information about molecules. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of atoms in a molecule. mdpi.com It is a powerful tool for identifying the presence of specific functional groups. For this compound research, Fourier-transform infrared (FTIR) spectroscopy could be used to detect the characteristic vibrational bands of the carbamyl group (e.g., C=O and N-H stretching) and the S-C bond, helping to confirm the modification on an isolated, purified protein. mdpi.com

Fluorescence Spectroscopy: This technique is highly sensitive to the local environment around fluorescent amino acids (tryptophan and tyrosine). The binding of a ligand or a post-translational modification can alter this local environment, leading to changes in fluorescence intensity or a shift in the emission wavelength. dovepress.com A red shift (shift to a longer wavelength) indicates that the fluorophore has moved to a more polar or less hydrophobic environment. dovepress.com This method can be used to study how the introduction of an this compound modification alters protein conformation and the microenvironment of nearby aromatic residues. dovepress.com

Biochemical Assays for Evaluating this compound-Enzyme Interactions

To understand the functional consequences of S-carbamylation, it is crucial to assess how this modification affects the interactions and activities of enzymes. Biochemical assays provide the means to perform these evaluations in a controlled, in vitro setting.

Enzyme Activity Assays in the Presence of this compound

Enzyme activity assays are designed to measure the rate of an enzyme-catalyzed reaction. By comparing the enzyme's activity in its native state to its activity after modification with this compound, researchers can determine if the modification is activating, inhibitory, or has no effect.

Several assay formats can be employed:

Radiolabeled Assays: These highly sensitive assays use a radiolabeled substrate (e.g., with ³⁵S). nih.gov The reaction is allowed to proceed, then stopped, and the radiolabeled product is separated from the unreacted substrate, often using HPLC or ion-exchange chromatography. The amount of product is then quantified by measuring its radioactivity. nih.gov This method is particularly useful for enzymes with low activity levels in tissue or cell extracts. nih.gov

Colorimetric Assays: These assays produce a colored product that can be quantified using a spectrophotometer. A common strategy involves coupling the enzymatic reaction to a second reaction that generates a colored compound. For example, if an enzyme produces a product with a free thiol group (like homocysteine), this product can be reacted with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored compound that absorbs light at 412 nm. researchgate.net

Spectrophotometric Assays: These assays directly monitor the change in absorbance of a substrate or product at a specific wavelength. For example, the activity of S-adenosyl-L-homocysteine hydrolase can be measured by monitoring the decrease in absorbance at 265 nm as the product inosine (B1671953) is formed. researchgate.net

The choice of assay depends on the specific enzyme, the nature of its substrate and product, and the required sensitivity.

| Assay Type | Principle | Example Application |

| Radiolabeled Assay | Measures enzyme activity by quantifying the formation of a radiolabeled product from a radiolabeled substrate. nih.gov | Measuring cysteine dioxygenase activity by separating and quantifying [³⁵S]-cysteinesulfinate product via HPLC. nih.gov |

| Colorimetric Assay | The enzymatic reaction produces a product that is either colored or can react to form a colored compound, measured by a spectrophotometer. researchgate.net | Quantifying homocysteine production by reacting it with DTNB to generate a yellow product measured at 412 nm. researchgate.net |

| Nanoparticle-Based Assay | Enzyme activity leads to a product that induces the aggregation or dispersion of gold nanoparticles, causing a visible color change. nih.gov | Detecting S-adenosylhomocysteine hydrolase activity, where the product homocysteine causes aggregation of gold nanoparticles. nih.gov |

Protein Binding Studies and Interaction Analysis

Protein binding studies are essential for determining if this compound directly mediates or disrupts interactions between proteins. These methods can quantify the strength of binding (affinity) and identify the specific sites of interaction.

High-Performance Affinity Chromatography (HPAC): HPAC is a powerful chromatographic technique used to study and characterize biomolecular interactions. nih.gov In one common approach, a protein of interest is immobilized to the stationary phase in the column. A potential binding partner (the analyte) is then injected into the column. The strength of the interaction is determined by how long the analyte is retained on the column. This method can be used to measure binding affinities and study competition between different molecules for the same binding site on the immobilized protein. nih.gov

Spectroscopic Binding Analysis: Fluorescence spectroscopy is widely used to study protein-ligand interactions. dovepress.com Proteins containing tryptophan residues exhibit intrinsic fluorescence. When a ligand binds near a tryptophan residue, it can "quench" or decrease the fluorescence intensity. By systematically titrating the protein with the ligand and measuring the corresponding decrease in fluorescence, one can calculate key binding parameters, such as the binding constant (K_b) and the number of binding sites (n). dovepress.com

Molecular Docking: This is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. dovepress.com Molecular docking can complement experimental data by providing a three-dimensional model of the interaction, suggesting which amino acid residues are involved in binding and whether the interaction is favorable. dovepress.comnih.gov

Cellular and Ex Vivo Model Systems for Mechanistic Elucidation

Advanced research into the mechanisms of action of this compound has been facilitated by the use of specific cellular and ex vivo model systems. These models allow for controlled investigations into the compound's effects on complex biological processes such as protein synthesis and metabolism.

Utilization of Ehrlich Ascites Tumor Cell Models in Protein Synthesis Studies

The Ehrlich ascites tumor cell line has proven to be a valuable in vitro model for elucidating the effects of this compound on protein synthesis. oup.comdocumentsdelivered.comoup.com As a glutamine analogue, this compound has been shown to inhibit the incorporation of several amino acids into the protein of Ehrlich ascites cells. oup.comoup.com

Research indicates that this compound interferes with the energy supply required for protein synthesis. oup.com The inhibitory effect of this compound on the incorporation of amino acids like leucine (B10760876) and glutamine becomes more pronounced with longer incubation times. oup.com Interestingly, the presence of glucose was found to prevent this inhibition, although it could not reverse it once established. oup.comoup.com This suggests that the compound, or a metabolite thereof, disrupts the oxidative energy pathways that support the synthesis of proteins. oup.com

Further studies have explored the interaction between this compound and glutamine. oup.comoup.com It was observed that glutamine did not prevent the inhibition of protein synthesis when co-administered with this compound or when the cells were pre-incubated with it. oup.comoup.com This finding suggests that this compound does not act as a direct competitive antimetabolite of glutamine in this context. oup.com

The following table summarizes the inhibitory effects of this compound on the incorporation of various amino acids in Ehrlich ascites tumor cells.

| Amino Acid | Concentration of this compound | Incubation Time | Result |

| Leucine | Not specified | 15 minutes | Partial inhibition |

| Leucine | Not specified | Longer incubation | Complete inhibition |

| Glutamine | Not specified | 15 minutes | Partial inhibition |

| Glutamine | Not specified | Longer incubation | Complete inhibition |

This table is generated based on descriptive findings in the referenced literature; specific quantitative data on percentage inhibition was not provided in the abstracts.

Application of Other Cultured Cell Lines and Tissue Models for Metabolic Research

While the Ehrlich ascites tumor model has been instrumental in protein synthesis studies, the broader metabolic fate and effects of this compound could be further elucidated using a wider array of cultured cell lines and ex vivo tissue models. Although specific studies on the metabolism of this compound in other cell lines are not extensively documented in the reviewed literature, the methodologies are well-established for related compounds and offer a clear path for future research.

For instance, various cancer cell lines are utilized to map metabolic pathways and identify vulnerabilities. The use of stable isotope tracing with techniques like liquid chromatography-mass spectrometry (LC-MS) in a panel of human cancer cell lines allows for a comprehensive analysis of metabolite levels and their correlation with genetic features. This approach could be applied to trace the metabolic conversion of isotopically labeled this compound, identifying its downstream metabolites and the pathways it influences.

Ex vivo tissue models, particularly from organs central to metabolism like the liver, are critical for understanding the biotransformation of compounds. Liver tissue slices or isolated hepatocytes could be used to study the enzymatic processes involved in the breakdown of this compound. Such models would provide insights into its metabolic stability, the formation of any reactive intermediates, and the expression of relevant metabolic enzymes. Given the liver's primary role in metabolizing amino acids and xenobiotics, its use would be essential for a complete metabolic profile of this compound.

The study of cysteine metabolism in various tissues and tumors reveals that the demand for cysteine and its metabolic pathways are highly context-dependent. Investigating how this compound interacts with these pathways in different cell types, such as those from lung or pancreatic tumors, could uncover tissue-specific effects and mechanisms of action.

Emerging Directions and Unanswered Questions in S Carbamylcysteine Research

Identification of Novel S-Carbamylcysteine-Modified Targets and Associated Biochemical Pathways

The identification of proteins modified by this compound is fundamental to understanding its physiological and pathological roles. Recent advancements in proteomics have begun to shed light on the "carbamylome," revealing a diverse array of protein targets and implicating this modification in a variety of cellular processes.

Mass spectrometry-based proteomic analysis has been instrumental in identifying novel carbamylated proteins. frontiersin.org These studies have revealed that protein carbamylation is not a random event but rather targets proteins involved in a wide range of cellular functions, from metabolism to cell signaling. frontiersin.org For instance, functional enrichment analysis of carbamylated proteins indicates their involvement in critical pathways. frontiersin.org

A significant finding is the role of carbamylation in regulating the ubiquitination machinery. frontiersin.org Carbamylation of ubiquitin itself has been shown to block the formation of polyubiquitin (B1169507) chains, a crucial signal for protein degradation by the proteasome. frontiersin.org This can lead to the accumulation of damaged or misfolded proteins, a hallmark of many diseases. Furthermore, carbamylation of M1-linked diubiquitin has been demonstrated to inhibit its cleavage by the deubiquitinase OTULIN, an enzyme involved in inflammatory signaling. frontiersin.orgnih.gov

Carbamylation also directly impacts enzymatic activity. frontiersin.org Beyond the well-known examples, recent proteomic studies are uncovering new enzyme targets. The modification can occur within catalytic or co-factor-binding sites, leading to either activation or inhibition of enzymatic function. frontiersin.org For example, histones are known to be heavily carbamylated, a modification that can influence gene expression by altering chromatin structure and promoting transcriptional activation. frontiersin.org

The table below summarizes key findings from recent proteomic studies on protein carbamylation.

| Research Finding | Implicated Biochemical Pathway(s) | Key Protein Target(s) | Analytical Approach |

| Carbamylation of ubiquitin blocks polyubiquitin chain formation. frontiersin.org | Protein degradation, Ubiquitin-proteasome system | Ubiquitin | Mass Spectrometry |

| Carbamylation of M1-linked diubiquitin inhibits OTULIN activity. frontiersin.orgnih.gov | Inflammatory signaling, NF-κB pathway | M1-linked diubiquitin, OTULIN | Mass Spectrometry, In vitro enzyme assays |

| Histone carbamylation promotes transcriptional activation. frontiersin.org | Gene expression, Chromatin remodeling | Histones | Mass Spectrometry, Chromatin immunoprecipitation |

| Carbamylated low-density lipoprotein (LDL) induces endothelial dysfunction. nih.gov | Atherosclerosis, Lipid metabolism | Low-density lipoprotein (LDL) | Mass Spectrometry, Cell-based assays |

Future research will likely focus on expanding the catalogue of carbamylated proteins in different tissues and disease states. Integrating carbamylome data with other "omics" data, such as transcriptomics and metabolomics, will be crucial for building a comprehensive understanding of the biochemical networks regulated by this compound.

Development of Advanced Analytical Strategies for Real-time this compound Dynamics In Situ

A major limitation in the study of this compound is the lack of methods for its real-time detection in living cells. Current approaches, primarily based on mass spectrometry, provide a static snapshot of the carbamylome but cannot capture the dynamic nature of this modification. frontiersin.org The development of advanced analytical strategies for in situ monitoring is a critical next step for the field.

One promising avenue is the development of genetically encoded fluorescent biosensors. addgene.org These biosensors are proteins engineered to change their fluorescent properties upon binding to a specific molecule. addgene.org While biosensors for a variety of small molecules and post-translational modifications exist, a specific sensor for this compound has yet to be developed. addgene.org The design of such a biosensor could involve fusing a circularly permuted fluorescent protein (cpFP) to a protein domain that specifically recognizes this compound. Conformational changes upon binding would then alter the fluorescence output, allowing for real-time visualization of this compound dynamics within different cellular compartments. addgene.org

Another approach involves the creation of novel fluorescent probes. These are small molecules that become fluorescent upon reaction with the target of interest. nih.gov A probe that specifically reacts with the carbamyl group of this compound could enable live-cell imaging of carbamylated proteins. cytoskeleton.com The challenge lies in designing a probe that is highly specific and does not react with other similar functional groups, such as the ε-amino group of lysine (B10760008).

The table below outlines potential strategies for the development of real-time this compound detection methods.

| Analytical Strategy | Principle | Potential Advantages | Key Challenges |

| Genetically Encoded Fluorescent Biosensor | A protein that changes fluorescence upon binding to this compound. addgene.org | Enables real-time imaging in living cells and specific subcellular compartments. addgene.org | Identification of a specific this compound binding domain; optimizing sensor dynamic range. |

| Novel Fluorescent Probe | A small molecule that becomes fluorescent upon reacting with this compound. nih.gov | Can be applied to a wide range of cell types and tissues; potential for high signal-to-noise ratio. | Ensuring high specificity for the carbamyl group; cell permeability and potential toxicity. |

| Advanced Mass Spectrometry Techniques | Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) adapted for live-cell analysis. | High sensitivity and specificity for identifying modification sites. | Requires cell lysis, preventing real-time monitoring of dynamic changes in intact cells. |

| Förster Resonance Energy Transfer (FRET)-based sensors | A pair of fluorescent proteins where FRET efficiency changes upon this compound-induced conformational changes. addgene.org | Provides ratiometric and quantitative measurements of this compound levels. | Engineering a protein that undergoes a significant and specific conformational change upon carbamylation. |

The successful development of these advanced analytical tools will revolutionize our understanding of this compound by allowing researchers to observe its formation, removal, and downstream effects in real-time and with subcellular resolution.

Mechanistic Elucidation of Cellular Remediation and Repair Pathways for Carbamylated Proteins

The accumulation of carbamylated proteins can be detrimental to cellular function, suggesting the existence of mechanisms to remove or repair this modification. While the proteasome is known to degrade some carbamylated proteins, the existence of specific repair enzymes, or "decarbamylases," is an area of active investigation.

Studies have shown that fibroblasts can remove a significant portion of intracellular carbamylated proteins, indicating an active degradation process. nih.gov The 26S proteasome is a major pathway for the degradation of these modified proteins. nih.gov However, it is not clear if all carbamylated proteins are targeted for proteasomal degradation or if the efficiency of degradation varies depending on the protein and the site of modification.

The search for enzymes that can reverse carbamylation is a key focus. While no dedicated "decarbamylase" has been definitively identified in mammalian cells, some enzymes have been shown to possess this activity. For example, certain members of the sirtuin family of deacetylases have been suggested to have decarbamylase activity. Further research is needed to confirm these findings and to identify other potential decarbamylase candidates. The identification of such enzymes would open up new avenues for therapeutic intervention aimed at reducing the burden of carbamylated proteins in disease.

The table below summarizes the current understanding of cellular pathways for the remediation of carbamylated proteins.

| Remediation Pathway | Mechanism | Key Cellular Components | Unanswered Questions |

| Proteasomal Degradation | Recognition and degradation of carbamylated proteins by the proteasome. nih.gov | 26S Proteasome, Ubiquitin ligases | Are all carbamylated proteins degraded? What are the recognition signals? |

| Enzymatic Repair ("Decarbamylation") | Reversal of the carbamylation modification by a specific enzyme. | Putative "decarbamylases" (e.g., some sirtuins) | What are the specific enzymes involved? What are their substrates and regulatory mechanisms? |

Elucidating the mechanisms of cellular remediation and repair of carbamylated proteins is crucial for understanding how cells cope with this modification and for developing strategies to enhance these pathways in the context of disease.

Exploration of this compound as a Research Tool for Probing Metabolic Vulnerabilities

The unique properties of this compound make it a potentially valuable tool for probing metabolic vulnerabilities, particularly in the context of cancer. Cancer cells often exhibit altered metabolic pathways to support their rapid growth and proliferation, creating dependencies that can be exploited for therapeutic purposes.

This compound can be used to mimic the effects of certain metabolic stresses. For example, by modifying key enzymes in metabolic pathways, this compound can be used to study the consequences of their inhibition. This can help to identify critical nodes in metabolic networks that are essential for cancer cell survival.

One area of particular interest is the study of amino acid metabolism. Many cancer cells are dependent on the uptake of specific amino acids from their environment. This compound, as a modified amino acid, could be used to probe the transporters and metabolic enzymes involved in amino acid utilization. For instance, it has been shown to inhibit protein synthesis in Ehrlich ascites tumor cells. nih.gov

The table below outlines potential applications of this compound as a research tool.

| Research Application | Rationale | Potential Insights |

| Probing Amino Acid Metabolism | This compound can compete with natural amino acids for uptake and utilization. nih.gov | Identification of critical amino acid transporters and metabolic enzymes in cancer cells. |

| Inducing Metabolic Stress | Carbamylation of key metabolic enzymes can mimic the effects of their inhibition. | Understanding the downstream consequences of metabolic pathway disruption and identifying new drug targets. |

| Studying Post-Translational Modification Crosstalk | Investigating how carbamylation influences other modifications like phosphorylation and acetylation. nih.gov | Uncovering complex regulatory networks that control cellular metabolism and signaling. |

The use of this compound as a research tool is still in its early stages, but it holds great promise for advancing our understanding of metabolic reprogramming in disease and for the identification of novel therapeutic strategies.

Q & A

Q. What are the recommended methodologies for synthesizing S-Carbamylcysteine, and how can its purity be validated?

this compound synthesis typically involves nucleophilic substitution reactions between cysteine derivatives and carbamoylating agents. For example, brominated carboxylic acids (e.g., 2-bromopropionic acid) can react with cysteine under controlled pH and temperature conditions. Purification often employs ion-exchange chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis for composition validation. Proper documentation of reaction conditions (solvent, catalyst, stoichiometry) is critical for reproducibility .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

this compound may pose skin sensitization risks (GHS Category 1). Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of aerosols. Spills require immediate containment with absorbent materials (e.g., vermiculite) and disposal in approved hazardous waste containers. Safety data sheets (SDS) must be consulted for emergency measures, and all procedures should comply with OSHA and institutional guidelines .

Q. What experimental designs are effective for studying this compound’s role in inhibiting enzymatic browning in food science?

Standard protocols involve treating fresh-cut produce (e.g., apples) with this compound solutions (0.01–0.1 M) combined with antioxidants (e.g., isoascorbic acid) and calcium salts. Reflectance measurements (L*, a*, b* values) quantify browning over time, while microbial assays (e.g., colony-forming unit counts) assess spoilage inhibition. Controlled variables include temperature (e.g., 5°C for cold storage), pH, and exposure duration. Replicate experiments and statistical analysis (e.g., ANOVA) are necessary to confirm efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s biological activity across studies?

Contradictions may arise from variations in experimental conditions (e.g., concentration, solvent polarity) or model systems (in vitro vs. in vivo). To address this:

- Perform dose-response curves to identify optimal activity ranges.

- Use orthogonal assays (e.g., cytotoxicity assays alongside enzymatic inhibition tests) to cross-validate results.

- Conduct meta-analyses of published data to identify trends or confounding factors (e.g., pH sensitivity). Transparent reporting of raw data and statistical methods (e.g., p-values, confidence intervals) is essential .

Q. What mechanistic approaches are used to investigate this compound’s antineoplastic properties?

Advanced studies employ:

- In vitro models : Cell viability assays (MTT/XTT) on cancer cell lines, apoptosis markers (Annexin V/PI staining), and reactive oxygen species (ROS) detection.

- Molecular docking : Computational modeling to predict interactions with oncogenic targets (e.g., kinases).

- In vivo models : Xenograft mice treated with this compound, followed by histopathology and pharmacokinetic profiling (e.g., bioavailability, half-life). Results should be contextualized with controls (e.g., untreated cells, known chemotherapeutics) and validated via Western blotting or qPCR for pathway analysis .

Q. How can researchers optimize this compound’s stability for pharmacological applications?

Stability studies involve:

- Forced degradation : Expose the compound to heat, light, and humidity, then monitor degradation products via LC-MS.

- Formulation testing : Encapsulation in liposomes or cyclodextrins to enhance solubility and shelf life.

- Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays and plasma protein binding studies. Data should be compared to structurally analogous compounds (e.g., N-acetylcysteine) to identify structure-activity relationships (SARs) .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Include replicates (n ≥ 3) and report variability (standard deviation/error). For multi-factorial experiments (e.g., combinatorial treatments with calcium propionate), apply multivariate analysis (MANOVA) or machine learning algorithms (e.g., random forests) to identify synergistic effects .

Q. How should researchers document experimental procedures for peer-reviewed publication?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Report exact molar ratios, reaction times, and purification yields.

- Characterization : Provide spectral data (NMR chemical shifts, HPLC chromatograms) in supplementary materials.

- Biological assays : Detail cell lines, culture conditions, and assay protocols (e.g., ISO standards for antimicrobial testing). Use structured abstracts to highlight hypotheses, methods, and significance, avoiding undefined abbreviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.